(E)-10-Hydroxynortriptyline maleate

Descripción

The exact mass of the compound trans-10-Hydroxynortriptyline maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

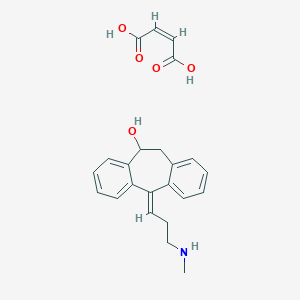

2D Structure

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFXQSLHWIUSS-FDVMRUETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-99-6 (Parent) | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-74-0 | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-10-Hydroxy Nortriptyline Maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-10-Hydroxynortriptyline maleate chemical structure and properties

An In-depth Technical Guide to (E)-10-Hydroxynortriptyline Maleate

For Researchers, Scientists, and Drug Development Professionals

(E)-10-Hydroxynortriptyline is the major active metabolite of the tricyclic antidepressant nortriptyline, which itself is a metabolite of amitriptyline[1][2][3]. As an active metabolite, it contributes significantly to the therapeutic effects and pharmacological profile of its parent drug. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

(E)-10-Hydroxynortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes[4]. The "(E)" designation refers to the stereochemistry at the double bond of the propylidene side chain. The maleate salt is formed by the reaction of the basic nitrogen atom in the side chain with maleic acid.

Chemical Identifiers and Properties of (E)-10-Hydroxynortriptyline (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁NO | [1][5][6] |

| Molecular Weight | 279.38 g/mol | [1][6] |

| IUPAC Name | (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | [5][6] |

| CAS Number | 47132-16-1 | [1][5] |

| Density | 1.164 g/cm³ | [1] |

| Boiling Point | 462.3°C at 760 mmHg | [1] |

| Flash Point | 142.1°C | [1] |

| LogP | 3.70820 | [1] |

| SMILES | CNCCC=C1c2ccccc2CC(O)c2ccccc21 | [1] |

| InChIKey | VAGXZGJKNUNLHK-LFIBNONCSA-N | [1][5][6] |

Chemical Properties of this compound Salt

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₅NO₅ | [2][3][7] |

| Molecular Weight | 395.46 g/mol | [2][3][8] |

| CAS Number | 74853-74-0 | [3][8] |

| Synonyms | trans-10-Hydroxynortriptyline Maleate, 10-Hydroxy-(E)-nortriptyline Maleate | [8][9] |

Pharmacology and Mechanism of Action

(E)-10-Hydroxynortriptyline, like its parent compound nortriptyline, functions primarily by inhibiting the reuptake of norepinephrine (noradrenaline) at neuronal cell membranes[10][11][12]. It is considered to be more selective for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT)[13]. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects[12].

While nortriptyline has significant anticholinergic effects due to its affinity for muscarinic acetylcholine receptors, (E)-10-Hydroxynortriptyline has a much lower affinity for these receptors, approximately 10 to 18 times less than nortriptyline[10][14]. This suggests a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation[10].

Metabolism

Nortriptyline is hydroxylated to form (E)-10-Hydroxynortriptyline primarily by the cytochrome P450 enzyme CYP2D6, which acts as the high-affinity enzyme for this reaction[15]. The enzyme CYP3A4 also contributes to this metabolic pathway, but with lower affinity[15]. The activity of these enzymes, particularly the polymorphic CYP2D6, can lead to significant interindividual variation in plasma concentrations of the metabolite[10][16]. Following its formation, (E)-10-Hydroxynortriptyline can undergo further metabolism, including glucuronidation, before being eliminated[17].

Experimental Protocols

Quantification of (E)-10-Hydroxynortriptyline in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on common methodologies described in the literature for the analysis of nortriptyline and its metabolites[18][19][20][21].

Objective: To determine the concentration of (E)-10-Hydroxynortriptyline in human plasma samples.

1. Materials and Reagents:

-

(E)-10-Hydroxynortriptyline reference standard

-

Deuterated internal standard (e.g., [²H₃]10-OH-NT)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid or Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation solvent (e.g., acetonitrile)

-

C18 HPLC column

2. Sample Preparation (Protein Precipitation):

-

Pipette 250 µL of human plasma into a microcentrifuge tube.

-

Add a known concentration of the internal standard (e.g., 50 µL of [²H₃]10-OH-NT solution).

-

Add 750 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, then reconstitute in mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[20].

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for (E)-10-Hydroxynortriptyline and its deuterated internal standard. These transitions would need to be optimized on the specific instrument being used.

-

4. Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of (E)-10-Hydroxynortriptyline in the unknown samples by interpolating from the calibration curve.

-

The Lower Limit of Quantification (LLOQ) is typically in the range of 0.5-1.0 ng/mL[20][21].

References

- 1. (E)-10-Hydroxynortriptyline | CAS#:47132-16-1 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (E)-10-Hydroxy Nortriptyline maleate | Nortriptyline Metabolite | DC Chemicals [dcchemicals.com]

- 4. Human Metabolome Database: Showing metabocard for E-10-Hydroxynortriptyline (HMDB0013889) [hmdb.ca]

- 5. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. 10-Hydroxy Nortriptyline Maleate | CymitQuimica [cymitquimica.com]

- 9. trans-10-Hydroxy Nortriptyline (Maleate salt) - CAS - 74853-74-0 | Axios Research [axios-research.com]

- 10. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma [pubmed.ncbi.nlm.nih.gov]

- 21. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressant nortriptyline, which itself is an active metabolite of amitriptyline. This guide provides an in-depth exploration of the mechanism of action of (E)-10-Hydroxynortriptyline maleate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects. Understanding the pharmacological profile of this metabolite is crucial for a comprehensive grasp of the therapeutic and adverse effects associated with its parent compounds.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of (E)-10-Hydroxynortriptyline is the potent and selective inhibition of the norepinephrine transporter (NET). By blocking NET, (E)-10-Hydroxynortriptyline increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is believed to be a key contributor to the antidepressant effects of its parent drugs, amitriptyline and nortriptyline.

In vivo studies in humans have substantiated this mechanism, demonstrating that administration of (E)-10-Hydroxynortriptyline leads to a significant decrease in the cerebrospinal fluid concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (HMPG), a biomarker for norepinephrine turnover[1].

While a precise Ki or IC50 value for (E)-10-Hydroxynortriptyline at the norepinephrine transporter is not consistently reported across literature, it is described as a potent inhibitor of noradrenaline uptake[2]. Some studies suggest it is approximately four times weaker than nortriptyline as a norepinephrine uptake inhibitor, while others indicate it is equipotent with amitriptyline in this regard[2][3].

Selectivity Profile: A Shift from Serotonergic and Muscarinic Activity

A defining characteristic of (E)-10-Hydroxynortriptyline is its selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and muscarinic acetylcholine receptors. This profile distinguishes it from its parent compound, nortriptyline, and the precursor, amitriptyline.

Serotonin Transporter (SERT) Activity

(E)-10-Hydroxynortriptyline exhibits significantly lower potency for the serotonin transporter compared to its parent compounds. In vitro studies have determined the IC50 value for serotonin uptake inhibition to be 6700 nM, indicating weak activity at this transporter[4]. This reduced serotonergic activity suggests that (E)-10-Hydroxynortriptyline contributes less to the serotonergic effects and potential side effects observed with amitriptyline and, to a lesser extent, nortriptyline.

Muscarinic Receptor Affinity and Anticholinergic Effects

A notable advantage of (E)-10-Hydroxynortriptyline is its substantially reduced affinity for muscarinic acetylcholine receptors. In vitro binding assays have shown its affinity for these receptors to be approximately 10 to 12 times lower than that of nortriptyline[5]. This translates to a significantly diminished potential for anticholinergic side effects, such as dry mouth, constipation, blurred vision, and cognitive impairment.

Clinical studies in healthy subjects have confirmed this reduced anticholinergic profile. In a double-blind, crossover study, equimolar doses of (E)-10-Hydroxynortriptyline did not significantly reduce saliva flow compared to placebo, whereas nortriptyline produced a significant depression in saliva flow[6].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compounds for comparative analysis.

| Compound | Target | Parameter | Value | Reference |

| (E)-10-Hydroxynortriptyline | SERT | IC50 | 6700 nM | [4] |

| Nortriptyline | SERT | IC50 | 940 nM | [4] |

| Amitriptyline | NET | Ki | 35 nM | |

| SERT | Ki | 4.3 nM | ||

| Nortriptyline | NET | Ki | 1.8 nM | |

| SERT | Ki | 28 nM |

| Compound | Receptor | Parameter | Value | Reference |

| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine Receptors | Relative Affinity | ~10-12x lower than Nortriptyline | [5] |

Signaling Pathways and Downstream Effects

The inhibition of norepinephrine reuptake by (E)-10-Hydroxynortriptyline initiates a cascade of downstream signaling events. The sustained increase in synaptic norepinephrine leads to adaptive changes in adrenergic receptor sensitivity and gene expression. Chronic blockade of NET can result in the downregulation of β-adrenergic receptors and sensitization of α2-adrenergic autoreceptors, which are thought to contribute to the delayed onset of the therapeutic effects of antidepressants.

The enhanced noradrenergic signaling can influence various intracellular pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB can then modulate the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).

Primary mechanism of action of this compound.

Cardiotoxicity Profile

Tricyclic antidepressants are associated with a risk of cardiotoxicity, primarily through the blockade of cardiac sodium and potassium channels. However, studies have indicated that (E)-10-Hydroxynortriptyline has a more favorable cardiac safety profile compared to its parent compounds.

In a comparative study in swine, (E)-10-Hydroxynortriptyline caused significantly fewer arrhythmias than nortriptyline and did not produce the dose-correlated declines in cardiac output observed with nortriptyline and the Z-10-hydroxynortriptyline isomer[7]. While specific data on the effects of (E)-10-Hydroxynortriptyline on individual cardiac ion channels such as the hERG (human Ether-à-go-go-Related Gene) channel are limited, the available evidence suggests a reduced risk of cardiotoxic events. Further investigation into its interactions with specific cardiac ion channels is warranted for a complete safety assessment.

Experimental Protocols

Norepinephrine Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine into presynaptic nerve terminals.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

Sucrose solution (0.32 M)

-

Krebs-Henseleit buffer (pH 7.4)

-

[³H]-Norepinephrine (radioligand)

-

This compound and other test compounds

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Henseleit buffer.

-

Incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [³H]-Norepinephrine uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Workflow for norepinephrine uptake inhibition assay.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a compound to muscarinic acetylcholine receptors.

Materials:

-

Tissue homogenates from regions rich in muscarinic receptors (e.g., rat brain cortex or heart)

-

Assay buffer (e.g., phosphate-buffered saline)

-

[³H]-Quinuclidinyl benzilate ([³H]-QNB) (a high-affinity muscarinic antagonist radioligand)

-

This compound and other test compounds

-

Atropine (for determining non-specific binding)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]-QNB, and varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a separate set of tubes will contain a high concentration of atropine.

-

Equilibrium: Incubate the mixture at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the concentration of the test compound and use non-linear regression to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for muscarinic receptor binding assay.

Conclusion

This compound is an active metabolite of nortriptyline with a distinct pharmacological profile. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. Compared to its parent compounds, it exhibits significantly reduced activity at the serotonin transporter and muscarinic acetylcholine receptors, suggesting a more favorable side-effect profile, particularly concerning anticholinergic effects. While it appears to have a better cardiovascular safety profile, further detailed studies on its interaction with specific cardiac ion channels are necessary for a complete characterization. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of tricyclic antidepressants and their metabolites.

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physiostim.com [physiostim.com]

The Discovery and History of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

(E)-10-Hydroxynortriptyline maleate , a major active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline, has garnered significant interest for its potential as a therapeutic agent in its own right. This technical guide provides a comprehensive overview of its discovery, history, and key scientific data for researchers, scientists, and drug development professionals.

Introduction and Discovery

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO | [5] |

| Molecular Weight | 279.4 g/mol | [5] |

| CAS Number | 74853-74-0 | [6] |

Pharmacokinetics

The pharmacokinetic profile of (E)-10-hydroxynortriptyline has been extensively studied, revealing stereoselective disposition.

Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline Enantiomers

| Parameter | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | Reference |

| Plasma Half-life (t½) | 8-9 hours | 8-9 hours | [7] |

| Urinary Recovery (as glucuronide) | 64.4% ± 12.1% | 35.3% ± 9.7% | [7] |

| Total Oral Plasma Clearance | Significantly higher than (-) enantiomer | - | [7] |

| Renal Clearance of Unbound Drug | 0.44 ± 0.14 L/kg/hr | 0.57 ± 0.16 L/kg/hr | [7] |

| Plasma Protein Binding | ~60% | ~60% | [3] |

Metabolism and Signaling Pathways

The formation and subsequent metabolism of (E)-10-hydroxynortriptyline involve several key enzymatic pathways.

Metabolic Pathway of Nortriptyline to (E)-10-Hydroxynortriptyline and its Glucuronidation

Caption: Metabolic conversion of Nortriptyline to (E)-10-Hydroxynortriptyline and its subsequent glucuronidation.

Pharmacodynamics and Preclinical Studies

(E)-10-Hydroxynortriptyline exhibits significant pharmacological activity, primarily as a norepinephrine reuptake inhibitor.

Preclinical Evidence of Antidepressant and Anxiolytic Activity

Preclinical studies in rodent models have provided evidence for the antidepressant and anxiolytic properties of (E)-10-hydroxynortriptyline.[8]

Experimental Workflow for Preclinical Antidepressant Screening

Caption: A typical experimental workflow for evaluating the antidepressant-like effects of this compound in a preclinical setting.

Clinical Studies

A pilot study has been conducted to evaluate the effects of (E)-10-hydroxynortriptyline in patients with major depressive disorder.

Summary of a Pilot Clinical Trial

| Parameter | Finding | Reference |

| Participants | 5 patients with major depressive episode | [9] |

| Dosing | Racemic (E)-10-OH-NT, 75 to 225 mg/day | [9] |

| Primary Outcome | Reduction in Montgomery-Åsberg Depression Rating Scale (MADRS) score (median decline from 32 to 14) | [9] |

| Biochemical Finding | 18% mean decrease in the noradrenaline metabolite HMPG in cerebrospinal fluid | [9] |

| Tolerability | Mild side effects that did not interfere with treatment | [9] |

Logical Flow of a Phase II Clinical Trial for a New Antidepressant

Caption: A simplified logical flow for a Phase II clinical trial investigating a new antidepressant like this compound.

Experimental Protocols

In Vitro Norepinephrine Reuptake Inhibition Assay (Rat Brain Synaptosomes)

This protocol provides a general framework for assessing the norepinephrine reuptake inhibitory activity of a compound.

Objective: To determine the in vitro potency of this compound to inhibit norepinephrine reuptake in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Norepinephrine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The pellet is resuspended in Krebs-Ringer buffer.

-

Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.

-

Uptake Assay: Initiate the uptake reaction by adding [³H]-norepinephrine to the synaptosome suspensions. Incubate for a short period at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of norepinephrine uptake at each concentration of the test compound and determine the IC₅₀ value.[10][11]

Forced Swim Test in Rats

This protocol outlines a common behavioral test to assess antidepressant-like activity.[12][13][14][15][16]

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Apparatus:

-

A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle to the rats at a predetermined time before the test.

-

Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for depression-like behavior.

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the drug-treated group and the vehicle-treated group. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Conclusion

(E)-10-Hydroxynortriptyline, as a primary active metabolite of nortriptyline and amitriptyline, plays a significant role in the overall therapeutic effect of these parent drugs. Its distinct pharmacokinetic and pharmacodynamic profile, particularly its potent norepinephrine reuptake inhibition, suggests its potential as a standalone antidepressant with a potentially favorable side-effect profile. Further research, including larger-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety for the treatment of major depressive disorder.

References

- 1. ClinPGx [clinpgx.org]

- 2. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amitriptyline - Wikipedia [en.wikipedia.org]

- 4. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant and anxiolytic profiles of E-10-hydroxynortriptyline on electrocorticograms of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methadone inhibits serotonin and norephinephrine uptake into rat brain synaptosomes and synaptic vesicles in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norepinephrine release and reuptake by hypothalamic synaptosomes of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

Unveiling the Biological Activity of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline.[1][2] While often considered in the context of its parent compounds, (E)-10-hydroxynortriptyline exhibits a distinct pharmacological profile that contributes significantly to the overall therapeutic effects and potential side effects of amitriptyline and nortriptyline treatment. This technical guide provides an in-depth exploration of the biological activity of (E)-10-hydroxynortriptyline maleate, focusing on its mechanism of action, pharmacological effects, and the downstream signaling pathways it modulates. The information is presented to support further research and drug development efforts in the field of neuroscience and psychopharmacology.

Pharmacological Profile

(E)-10-Hydroxynortriptyline's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[3][4][5] This action is believed to be a key contributor to the antidepressant effects of its parent drugs. Notably, it demonstrates significantly reduced affinity for muscarinic acetylcholine receptors compared to nortriptyline, suggesting a lower propensity for anticholinergic side effects such as dry mouth, constipation, and blurred vision.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of (E)-10-Hydroxynortriptyline and its parent compound, nortriptyline, for comparative purposes.

| Target | Parameter | (E)-10-Hydroxynortriptyline | Nortriptyline | Reference(s) |

| Norepinephrine Transporter (NET) | Kᵢ (nM) | ~13.6 (estimated) | 3.4 | [2][3] |

| Serotonin Transporter (SERT) | IC₅₀ (nM) | >10,000 | 44 | [7] |

| Muscarinic Acetylcholine Receptors | Relative Affinity | 1/18th of Nortriptyline | - | [6] |

| Plasma Protein Binding | % Bound | ~60% | 93-95% | [2] |

| Elimination Half-life (t½) | Hours | 8-10 | 16-38 | [2][8] |

Note: The Kᵢ value for (E)-10-Hydroxynortriptyline at the NET is an estimation based on reports stating it is approximately four times weaker than nortriptyline.[2]

Signaling Pathways and Mechanisms

The inhibition of the norepinephrine transporter by (E)-10-hydroxynortriptyline initiates a cascade of downstream signaling events within the neuron. Increased synaptic norepinephrine leads to the activation of adrenergic receptors, which in turn can modulate various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to influence neuronal plasticity, gene expression, and ultimately, mood and behavior.[1][9][10][11]

Experimental Protocols

Quantification of (E)-10-Hydroxynortriptyline in Plasma using LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of (E)-10-hydroxynortriptyline in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).

-

Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex mix thoroughly to ensure complete extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A flow rate of approximately 0.50 mL/min is common.

-

Injection Volume: Typically 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for (E)-10-hydroxynortriptyline and the internal standard are monitored.

-

3. Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of (E)-10-hydroxynortriptyline in the plasma samples is then determined from this calibration curve.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the therapeutic profile of amitriptyline and nortriptyline. Its primary action as a norepinephrine reuptake inhibitor, coupled with its reduced anticholinergic activity, makes it a significant contributor to the antidepressant efficacy of its parent compounds, potentially with an improved side-effect profile. Further research into the specific downstream signaling effects and the clinical implications of its stereoselective metabolism will continue to enhance our understanding of its therapeutic potential and aid in the development of more targeted and effective treatments for depressive disorders.

Experimental Workflow for Characterizing the Biological Activity of a Drug Metabolite

The following diagram outlines a general experimental workflow for the comprehensive characterization of the biological activity of a drug metabolite, such as (E)-10-hydroxynortriptyline.

References

- 1. Cocaine Up-regulation of the Norepinephrine Transporter Requires Threonine 30 Phosphorylation by p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAP Kinase Phosphatase 3 (MKP3) Preserves Norepinephrine Transporter Activity by Modulating ERK1/2 Kinase-Mediated Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | MAP Kinase Phosphatase 3 (MKP3) Preserves Norepinephrine Transporter Activity by Modulating ERK1/2 Kinase-Mediated Gene Expression [frontiersin.org]

- 11. Noradrenaline enhances the expression of the neuronal monocarboxylate transporter MCT2 by translational activation via stimulation of PI3K/Akt and the mTOR/S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stereoselective Disposition of Racemic E-10-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective disposition of racemic E-10-hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline. This document details the pharmacokinetic profile of the individual enantiomers, the experimental protocols for their analysis and in vitro metabolism, and the key metabolic pathways involved.

Introduction

Nortriptyline (NT) is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the liver. One of its primary metabolites, E-10-hydroxynortriptyline (E-10-OH-NT), is pharmacologically active and exists as a pair of enantiomers, (+)-E-10-OH-NT and (-)-E-10-OH-NT. The stereochemistry of these metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic properties. Understanding the stereoselective disposition of racemic E-10-OH-NT is therefore essential for optimizing therapeutic outcomes and minimizing adverse effects in clinical practice. This guide summarizes the key findings related to the differential metabolism, distribution, and elimination of these enantiomers.

Quantitative Data Summary

The pharmacokinetic parameters of the enantiomers of E-10-hydroxynortriptyline exhibit significant differences, highlighting the stereoselective nature of their disposition. The following tables summarize the key quantitative data from studies in humans following the administration of racemic E-10-OH-NT.

Table 1: Plasma Pharmacokinetics of E-10-Hydroxynortriptyline Enantiomers

| Parameter | (+)-E-10-OH-NT | (-)-E-10-OH-NT | Reference |

| Plasma Half-Life (t½) | 8 to 9 hours | 8 to 9 hours | [1] |

| Plasma Levels & AUC | Lower | 2 to 5 times higher | [1] |

| Total Oral Plasma Clearance | Significantly higher | Significantly lower | [1] |

| Metabolic Clearance (Glucuronidation) | Significantly higher (p < 0.0001) | Significantly lower (p < 0.0001) | [1] |

| Renal Clearance of Unbound Drug | 0.44 ± 0.14 L·kg⁻¹·hr⁻¹ | 0.57 ± 0.16 L·kg⁻¹·hr⁻¹ (p < 0.005) | [1] |

Table 2: Urinary Excretion of E-10-Hydroxynortriptyline Enantiomers

| Parameter | (+)-E-10-OH-NT | (-)-E-10-OH-NT | Reference |

| Recovery as Glucuronide Conjugate | 64.4% ± 12.1% of the given dose | 35.3% ± 9.7% of the given dose | [1] |

| Recovery as Unchanged Drug | Lower | Higher | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the stereoselective disposition of E-10-hydroxynortriptyline.

Chiral HPLC Separation of E-10-Hydroxynortriptyline Enantiomers

The separation of the enantiomers of E-10-hydroxynortriptyline is crucial for their individual quantification. While specific, detailed protocols are often proprietary to the research lab, a general approach based on published methodologies is outlined below. This typically involves the use of a chiral stationary phase (CSP) that can differentially interact with the two enantiomers.

Objective: To resolve and quantify the (+)- and (-)-enantiomers of E-10-hydroxynortriptyline in a biological matrix.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

-

Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, methanol).

-

Mobile phase additives (e.g., diethylamine (DEA) for basic compounds).

-

Analytical standards of racemic and, if available, individual enantiomers of E-10-hydroxynortriptyline.

Procedure:

-

Sample Preparation:

-

Perform a liquid-liquid extraction or solid-phase extraction of the plasma or urine sample to isolate the analytes and remove interfering substances.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions (Example for Normal Phase HPLC):

-

Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a suitable wavelength (e.g., 240 nm) or MS/MS detection for higher sensitivity and selectivity.

-

-

Method Validation:

-

Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

-

In Vitro Metabolism using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLM) are essential for investigating the enzymatic pathways involved in the disposition of E-10-hydroxynortriptyline, particularly glucuronidation.

Objective: To determine the stereoselective metabolism of racemic E-10-hydroxynortriptyline by human liver microsomal enzymes.

Materials:

-

Pooled human liver microsomes.

-

Racemic E-10-hydroxynortriptyline.

-

Cofactors: UDP-glucuronic acid (UDPGA) for glucuronidation assays, and an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for oxidative metabolism studies.

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Incubator or water bath at 37°C.

-

Quenching solution (e.g., ice-cold acetonitrile or methanol).

-

Centrifuge.

-

Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS).

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4).

-

Human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).

-

Racemic E-10-hydroxynortriptyline (at various concentrations to determine kinetics).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of the Reaction:

-

Start the metabolic reaction by adding the cofactor (UDPGA for glucuronidation or the NADPH regenerating system for oxidative metabolism).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated analytical method (e.g., chiral HPLC or LC-MS/MS) to quantify the remaining parent enantiomers and the formed metabolites. Studies have shown that only the (+)-enantiomer of E-10-OH-NT is significantly glucuronidated in human liver microsomes[2].

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the study of the stereoselective disposition of E-10-hydroxynortriptyline.

Experimental Workflow for Chiral Analysis

In Vitro Metabolism Experimental Workflow

Metabolic Pathway of Racemic E-10-Hydroxynortriptyline

Conclusion

The disposition of racemic E-10-hydroxynortriptyline is markedly stereoselective. The (-)-enantiomer exhibits significantly higher plasma concentrations and a lower clearance compared to the (+)-enantiomer. This is primarily due to the preferential glucuronidation of (+)-E-10-hydroxynortriptyline. Furthermore, the renal clearance of the unbound (-)-enantiomer is greater, suggesting stereoselective tubular secretion. These differences underscore the importance of stereospecific analytical methods and pharmacokinetic studies in the development and clinical use of drugs that are metabolized to chiral active compounds. A thorough understanding of these stereoselective processes is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

References

The Pivotal Role of (E)-10-Hydroxynortriptyline in Nortriptyline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a tricyclic antidepressant and the primary active metabolite of amitriptyline, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, (E)-10-hydroxynortriptyline emerges as a critical player, significantly influencing the parent drug's pharmacokinetic profile, therapeutic efficacy, and adverse effect profile. This technical guide provides an in-depth exploration of the role of (E)-10-hydroxynortriptyline in nortriptyline metabolism. It details the enzymatic pathways governing its formation and subsequent elimination, presents quantitative pharmacokinetic data, outlines key experimental protocols for its analysis, and discusses its clinical significance, particularly in the context of pharmacogenomics.

Introduction

Nortriptyline is widely prescribed for the management of major depressive disorder and other conditions such as chronic pain.[1] Its therapeutic action is primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the central nervous system. The clinical response to nortriptyline, however, exhibits significant interindividual variability, which is largely attributable to differences in its metabolism. A key metabolic pathway is the hydroxylation of nortriptyline at the 10-position, leading to the formation of the active metabolite (E)-10-hydroxynortriptyline.[1][2] This metabolite is not only present in substantial concentrations in plasma, often exceeding those of the parent drug, but also possesses pharmacological activity, contributing to the overall therapeutic and potential toxic effects of nortriptyline treatment.[3][4] Understanding the intricacies of (E)-10-hydroxynortriptyline's formation, disposition, and activity is therefore paramount for optimizing nortriptyline therapy and for the development of safer and more effective antidepressant drugs.

Formation of (E)-10-Hydroxynortriptyline

The primary route of nortriptyline metabolism is benzylic hydroxylation, which results in the formation of two geometric isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[5][6] The (E)-isomer is the major metabolite.[7]

Enzymatic Pathways

The formation of (E)-10-hydroxynortriptyline is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

-

CYP2D6: This polymorphic enzyme is the high-affinity and primary catalyst for the E-10-hydroxylation of nortriptyline.[2][8] The metabolism mediated by CYP2D6 is highly stereoselective, mainly producing the (-)-(E)-10-hydroxynortriptyline enantiomer.[9][10] Genetic variations in the CYP2D6 gene can lead to distinct metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers, which significantly impacts plasma concentrations of both nortriptyline and (E)-10-hydroxynortriptyline.[2][11]

-

CYP3A4: While CYP2D6 is the main enzyme, CYP3A4 also contributes to the formation of (E)-10-hydroxynortriptyline, albeit with lower affinity.[8] The involvement of CYP3A4 becomes more relevant at higher nortriptyline concentrations and in individuals with reduced CYP2D6 activity.[8] The induction of CYP3A4 by co-administered drugs can increase the clearance of nortriptyline through this pathway.[8]

dot

Further Metabolism and Elimination of (E)-10-Hydroxynortriptyline

Once formed, (E)-10-hydroxynortriptyline undergoes further metabolism and elimination from the body. These processes are also stereoselective.

Glucuronidation

A significant elimination pathway for (E)-10-hydroxynortriptyline is conjugation with glucuronic acid to form a more water-soluble glucuronide metabolite, which is then excreted in the urine.[12] This process is enantioselective, with a preference for the (+)-(E)-10-hydroxynortriptyline enantiomer.[12]

Oxidation

(E)-10-hydroxynortriptyline can be oxidized to its corresponding ketone, (E)-10-oxonortriptyline.[13] This reaction is reversible, and the reduction of the ketone back to the alcohol is also stereoselective, predominantly forming the (+)-(E)-10-hydroxynortriptyline enantiomer.[13] This redox cycling may play a role in the overall disposition of the metabolite.

dot

Pharmacokinetics of (E)-10-Hydroxynortriptyline

The pharmacokinetic properties of (E)-10-hydroxynortriptyline are distinct from those of the parent drug and are influenced by genetic and other factors.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for nortriptyline and its (E)-10-hydroxy metabolite.

Table 1: Michaelis-Menten Constants (Km) for Nortriptyline E-10-Hydroxylation

| Enzyme | Km (μM) | Reference |

| CYP2D6 | 2.1 | [8] |

| CYP3A4 | 37.4 | [8] |

Table 2: Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline Enantiomers After Oral Administration of Racemic (E)-10-Hydroxynortriptyline

| Parameter | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | Reference |

| Plasma Half-Life (hours) | 8 - 9 | 8 - 9 | [12] |

| Recovery in Urine as Glucuronide (%) | 64.4 ± 12.1 | 35.3 ± 9.7 | [12] |

| Total Oral Plasma Clearance (L/kg/hr) | Significantly higher than (-) enantiomer | - | [12] |

| Renal Clearance of Unbound Drug (L/kg/hr) | 0.44 ± 0.14 | 0.57 ± 0.16 | [12] |

Table 3: Influence of CYP2D6 Genotype on Nortriptyline and (E)-10-Hydroxynortriptyline Pharmacokinetics

| CYP2D6 Genotype (Number of Functional Genes) | Ratio of AUC(nortriptyline) to AUC(10-hydroxynortriptyline) | Reference |

| 0 (Poor Metabolizer) | 36 | [11] |

| 1 (Intermediate Metabolizer) | 25 | [11] |

| 2 (Extensive Metabolizer) | 10 | [11] |

| 3 (Ultrarapid Metabolizer) | 4 | [11] |

| 13 (Ultrarapid Metabolizer) | 1 | [11] |

Pharmacological Activity and Clinical Significance

(E)-10-hydroxynortriptyline is not an inactive metabolite; it possesses pharmacological activity that contributes to the overall effects of nortriptyline.

Pharmacodynamic Profile

-

Norepinephrine Reuptake Inhibition: (E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine reuptake, with a potency that is approximately half that of nortriptyline itself.[2][14] This activity likely contributes to the antidepressant efficacy of nortriptyline.

-

Anticholinergic Activity: Compared to nortriptyline, (E)-10-hydroxynortriptyline has significantly lower affinity for muscarinic acetylcholine receptors.[3] This suggests that the formation of this metabolite may reduce the anticholinergic side effects commonly associated with tricyclic antidepressants.[15]

Clinical Implications

The formation and accumulation of (E)-10-hydroxynortriptyline have several important clinical implications:

-

Contribution to Therapeutic Effect: Given its substantial plasma concentrations and its norepinephrine reuptake inhibiting properties, (E)-10-hydroxynortriptyline is considered to contribute significantly to the therapeutic effects of nortriptyline.[16][17]

-

Influence on Side Effects: The lower anticholinergic activity of the metabolite may lead to a more favorable side effect profile in individuals who are extensive or ultrarapid metabolizers of nortriptyline, as a larger proportion of the drug is converted to the less anticholinergic metabolite.[3][15]

-

Cardiotoxicity: High concentrations of 10-hydroxynortriptyline have been associated with cardiotoxicity, which is a concern, particularly in poor metabolizers or in cases of overdose.[18]

-

Therapeutic Drug Monitoring (TDM): The significant interindividual variability in the ratio of (E)-10-hydroxynortriptyline to nortriptyline, largely due to CYP2D6 polymorphism, suggests that monitoring the concentrations of both the parent drug and this active metabolite may provide a more accurate assessment of the patient's overall drug exposure and clinical response.[4]

Experimental Protocols

The accurate quantification of nortriptyline and (E)-10-hydroxynortriptyline in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nortriptyline and its metabolites.

-

Sample Preparation: A common method involves liquid-liquid extraction of the analytes from plasma or serum. An internal standard, such as imipramine, is typically added prior to extraction.[19][20]

-

Chromatographic Conditions: Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[19][21]

-

Detection: Ultraviolet (UV) detection is a common and cost-effective method.[19] For higher sensitivity and specificity, mass spectrometry (MS) detection, particularly tandem mass spectrometry (LC-MS/MS), is employed.[22]

dot

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nortriptyline and its metabolites.

-

Sample Preparation and Derivatization: Similar to HPLC, sample preparation typically involves solvent extraction. Due to the polarity of the hydroxyl group, derivatization of (E)-10-hydroxynortriptyline is often necessary to improve its volatility and chromatographic properties.[23]

-

GC-MS Analysis: The derivatized extract is injected into the gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[23]

Conclusion

(E)-10-hydroxynortriptyline is a major and pharmacologically active metabolite of nortriptyline that plays a crucial role in the drug's overall disposition and clinical effects. Its formation is primarily mediated by the polymorphic enzyme CYP2D6, leading to significant interindividual variability in nortriptyline metabolism. The contribution of (E)-10-hydroxynortriptyline to both the therapeutic efficacy and the adverse effect profile of nortriptyline underscores the importance of considering its role in clinical practice and in the development of novel antidepressant therapies. Further research into the stereoselective disposition and activity of its enantiomers will continue to refine our understanding of nortriptyline's complex pharmacology and aid in the personalization of antidepressant treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. g-standaard.nl [g-standaard.nl]

- 3. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinPGx [clinpgx.org]

- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective reversible ketone formation from 10-hydroxylated nortriptyline metabolites in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical relevance of serum nortriptyline and 10-hydroxy-nortriptyline measurements in the depressed elderly: a multicenter pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amitriptyline - Wikipedia [en.wikipedia.org]

- 17. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.rug.nl [research.rug.nl]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Nortriptyline to E-10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the tricyclic antidepressant nortriptyline to its active metabolite, E-10-hydroxynortriptyline. The document outlines the key enzymes involved, their kinetic parameters, and detailed experimental protocols for studying this metabolic pathway. The information is intended to support research, drug development, and pharmacokinetic studies involving nortriptyline.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive hepatic metabolism. One of the primary metabolic pathways is the hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of E-10-hydroxynortriptyline. This metabolite is pharmacologically active and contributes to the overall therapeutic and potential toxic effects of nortriptyline. Understanding the in vitro metabolism of nortriptyline is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.

The formation of E-10-hydroxynortriptyline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, two main isoforms, CYP2D6 and CYP3A4, have been identified as the key players in this biotransformation.

Key Enzymes and aummary of Quantitative Data

The enzymatic conversion of nortriptyline to E-10-hydroxynortriptyline is characterized by the involvement of a high-affinity and a low-affinity enzyme.[1][2] The following tables summarize the key enzymes and their kinetic parameters as determined in various in vitro studies.

| Enzyme | Role in Nortriptyline 10-Hydroxylation | Selective Inhibitor |

| CYP2D6 | High-affinity enzyme, responsible for the majority of metabolism at therapeutic concentrations.[1][2][3] | Quinidine[1][2] |

| CYP3A4 | Low-affinity enzyme, contributes to metabolism at higher nortriptyline concentrations.[1][2][4] | Ketoconazole[1][2] |

Table 2: Kinetic Parameters for the In Vitro Metabolism of Nortriptyline to E-10-Hydroxynortriptyline

| Enzyme System | Enzyme | Apparent Km (μM) | Vmax | Reference |

| Human Liver Microsomes | High-affinity component (presumed CYP2D6) | 1.3 ± 0.4 | Not specified | [1] |

| Low-affinity component (presumed CYP3A4) | 24.4 ± 7 | Not specified | [1] | |

| Recombinant Human CYPs | CYP2D6 | 2.1 | Not specified | [1] |

| CYP3A4 | 37.4 | Not specified | [1] | |

| CYP2D6 | 0.48-0.74 | 130 mol/hr/mol CYP | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the in vitro metabolism of nortriptyline to E-10-hydroxynortriptyline.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes the general procedure for incubating nortriptyline with human liver microsomes to measure the formation of E-10-hydroxynortriptyline.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nortriptyline hydrochloride

-

E-10-hydroxynortriptyline (as a reference standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (1 mM)[6]

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes. A typical 200 µL incubation mixture contains:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final protein concentration of 0.1-0.5 mg/mL)

-

Nortriptyline (at various concentrations, e.g., 0.5 µM to 200 µM, to cover the Km values of both high and low-affinity components)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (to a final concentration of 1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Recombinant Human CYP Enzyme Assays

This protocol is used to identify the specific CYP isoforms responsible for nortriptyline metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, and other relevant isoforms) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Other reagents as listed in the human liver microsome assay protocol.

Procedure:

-

Follow the same procedure as the human liver microsome assay, but replace the HLMs with a specific concentration of a single recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Perform parallel incubations with a panel of different CYP isoforms to determine which ones produce E-10-hydroxynortriptyline.

Chemical Inhibition Assay

This protocol is used to confirm the contribution of specific CYP isoforms to nortriptyline metabolism using selective chemical inhibitors.

Materials:

-

All materials from the human liver microsome assay protocol.

-

Selective CYP inhibitors:

-

Quinidine (for CYP2D6)

-

Ketoconazole (for CYP3A4)

-

Procedure:

-

Preparation of Incubation Mixtures with Inhibitors:

-

Prepare incubation mixtures as described in the human liver microsome assay protocol.

-

Add the selective inhibitor at various concentrations (e.g., a range spanning the expected IC50 or Ki value). A pre-incubation with the inhibitor (e.g., 15 minutes at 37°C) before the addition of nortriptyline may be necessary for some inhibitors.

-

-

Pre-incubation and Initiation:

-

Pre-incubate the microsomes with the inhibitor at 37°C.

-

Add nortriptyline to the mixture.

-

Initiate the reaction by adding NADPH.

-

-

Incubation, Termination, and Analysis:

-

Follow the same procedures for incubation, reaction termination, and sample analysis as described in the general metabolism assay.

-

-

Data Analysis:

-

Determine the concentration of the inhibitor that causes 50% inhibition of E-10-hydroxynortriptyline formation (IC50).

-

Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

-

Analytical Method: LC-MS/MS for E-10-Hydroxynortriptyline Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of E-10-hydroxynortriptyline in the in vitro samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for E-10-hydroxynortriptyline and the internal standard.

-

E-10-hydroxynortriptyline: m/z 278.2 → m/z 233.1

-

Internal Standard (e.g., Deuterated E-10-hydroxynortriptyline): Monitor the corresponding mass transition.

-

Quantification:

-

Construct a calibration curve using known concentrations of the E-10-hydroxynortriptyline reference standard.

-

Quantify the amount of E-10-hydroxynortriptyline formed in the in vitro samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. g-standaard.nl [g-standaard.nl]

- 4. researchgate.net [researchgate.net]

- 5. bioivt.com [bioivt.com]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

In-Depth Technical Guide: Human Cytochrome P450 Enzymes in Nortriptyline 10-Hydroxylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver, with 10-hydroxylation being a primary pathway. This transformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system. A thorough understanding of the specific CYP isoforms involved, their kinetic parameters, and the influence of genetic polymorphisms is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This guide provides a comprehensive overview of the human CYP enzymes responsible for nortriptyline 10-hydroxylation, detailing the quantitative data, experimental protocols, and metabolic pathways.

Core Concepts: The Role of CYP2D6 and CYP3A4

The 10-hydroxylation of nortriptyline to its active metabolite, E-10-hydroxynortriptyline, is primarily catalyzed by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. Other CYP isoforms, including 1A2, 2A6, 2B6, 2C9, 2C19, and 2E1, have been shown to have no detectable activity in this metabolic pathway[1].

CYP2D6 is the principal enzyme, exhibiting high affinity for nortriptyline. This enzyme is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in nortriptyline metabolism. Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the plasma concentrations of nortriptyline and its hydroxylated metabolite[2].

CYP3A4 acts as a low-affinity, high-capacity enzyme in this pathway. While its contribution at therapeutic concentrations of nortriptyline is less significant than that of CYP2D6, it becomes more relevant at higher substrate concentrations and in individuals who are poor metabolizers via CYP2D6[1]. The involvement of CYP3A4 also explains the observed drug-drug interactions with inducers of this enzyme, such as carbamazepine and rifampin[1].

The metabolism of nortriptyline exhibits stereoselectivity, with CYP2D6 preferentially catalyzing the formation of the (-)-enantiomer of E-10-hydroxynortriptyline[3].

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic activity of CYP2D6 and CYP3A4 in nortriptyline 10-hydroxylation.

Table 1: Kinetic Parameters for Nortriptyline 10-Hydroxylation

| Enzyme | System | Km (μM) | Vmax |

| CYP2D6 | Human Lymphoblast-Expressed | 2.1[1] | - |

| CYP2D6 | cDNA-Expressed | 0.48-0.74[4] | 130 mol/hr/mol CYP[4] |

| CYP3A4 | Human Lymphoblast-Expressed | 37.4[1] | - |

| High-Affinity Component (CYP2D6) | Human Liver Microsomes (n=11) | 1.3 ± 0.4[1] | - |

| Low-Affinity Component (CYP3A4) | Human Liver Microsomes (n=11) | 24.4 ± 7[1] | Correlated with CYP3A4 activity (r² = 0.84)[1] |

Table 2: Relative Contribution of CYP Isoforms to Nortriptyline 10-Hydroxylation

| Enzyme | Contribution | Conditions |

| CYP2D6 | Major contributor | Therapeutic nortriptyline concentrations[4] |

| CYP3A4 | Approx. 20% | Higher end of the therapeutic range[1] |

Table 3: Impact of CYP2D6 Genotype on Nortriptyline Pharmacokinetics

| Number of Functional CYP2D6 Genes | Apparent Oral Clearance (Proportion) | AUC (Nortriptyline) / AUC (10-Hydroxynortriptyline) Ratio (Proportion) |

| 0 | 1[5] | 36[5] |

| 1 | 1[5] | 25[5] |

| 2 | 4[5] | 10[5] |

| 3 | 5[5] | 4[5] |

| 13 | 17[5] | 1[5] |

Experimental Protocols

The identification and characterization of CYP enzymes in nortriptyline metabolism involve several key in vitro experiments.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This method directly assesses the metabolic capacity of individual CYP isoforms.

Objective: To determine which specific CYP enzymes catalyze the 10-hydroxylation of nortriptyline.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, and a panel of other CYPs)

-

Nortriptyline hydrochloride

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

10-hydroxynortriptyline standard

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, combine the recombinant CYP enzyme, phosphate buffer, and nortriptyline at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of 10-hydroxynortriptyline using a validated LC-MS/MS method[6][7].

-

Calculate the rate of metabolite formation.

Chemical Inhibition Assay in Human Liver Microsomes

This assay uses specific chemical inhibitors to probe the contribution of different CYP isoforms in a more complex biological matrix.

Objective: To determine the relative contribution of CYP2D6 and CYP3A4 to nortriptyline 10-hydroxylation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nortriptyline hydrochloride

-

CYP3A4-specific inhibitor: Ketoconazole[1]

-

NADPH regenerating system

-

Phosphate buffer

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of nortriptyline and the inhibitors (quinidine and ketoconazole).

-